VVZ-149 -

VVZ-149

Catalog Number: EVT-1533920
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist VVZ-149 binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.
Source and Classification

VVZ-149 was developed using Vivozon's multi-target drug development platform, which emphasizes therapeutic efficacy over mere target reactivity. This platform utilizes a bait-target approach to identify compounds that can synergistically enhance therapeutic effects by acting on multiple targets simultaneously. The development of VVZ-149 highlights the potential for innovative analgesics that can address the inadequacies of traditional opioid therapies in managing postoperative pain .

Synthesis Analysis

Methods and Technical Details

The synthesis of VVZ-149 involves complex organic chemistry techniques that focus on creating a compound with multiple pharmacological targets. While specific details about the synthetic pathway have not been extensively published, the general approach includes:

  1. Target Identification: Initial identification of glycine transporter type 2 as a target for pain modulation.
  2. Compound Screening: Utilization of high-throughput screening methods to evaluate potential candidates that inhibit glycine reuptake and serotonin receptor activity.
  3. Optimization: Iterative modifications of lead compounds to enhance potency and selectivity, ultimately leading to the identification of VVZ-149 as a promising candidate .
Molecular Structure Analysis

Structure and Data

The molecular formula of VVZ-149 is C21H34N2O5C_{21}H_{34}N_{2}O_{5}, with a molar mass of approximately 394.512 g/mol. Its structural characteristics include:

  • Glycine Transporter Blockade: The compound effectively inhibits glycine transporter type 2 with an IC50 value of 0.86 μM.
  • Serotonin Receptor Antagonism: It also acts on serotonin receptors, specifically the 5-HT 2A receptor, with an IC50 value of 1.3 μM .

Structural Representation

The structural representation can be visualized using chemical drawing software or databases such as PubChem, where the compound’s three-dimensional model can be analyzed for its binding interactions.

Chemical Reactions Analysis

Reactions and Technical Details

VVZ-149 undergoes various chemical interactions that are crucial for its pharmacological activity:

  1. Binding Interactions: The compound binds to glycine transporters and serotonin receptors, inhibiting their function and thereby modulating pain signaling pathways.
  2. Metabolic Pathways: The metabolic fate of VVZ-149 includes hepatic metabolism, which is essential for understanding its pharmacokinetics and potential drug interactions .
Mechanism of Action

Process and Data

VVZ-149 operates through a multi-faceted mechanism:

  1. Inhibition of Glycine Transporter Type 2: By blocking this transporter, VVZ-149 increases extracellular glycine levels, which can enhance inhibitory neurotransmission in pain pathways.
  2. Antagonism of Serotonin Receptors: The blockade of serotonin 5-HT 2A receptors may reduce hyperalgesia and other pain-related symptoms.
  3. P2X3 Receptor Antagonism: This action further contributes to its analgesic effects by preventing pain signal transmission from peripheral to central nervous systems .
Physical and Chemical Properties Analysis

Physical Properties

VVZ-149 is characterized by:

  • Appearance: Typically exists as a solid under standard laboratory conditions.
  • Solubility: Soluble in water and organic solvents, facilitating intravenous administration.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but may require specific storage conditions to maintain efficacy.
  • Reactivity: Reacts with biological targets selectively without significant off-target effects noted in preliminary studies .
Applications

Scientific Uses

VVZ-149 is primarily being investigated for its applications in:

  1. Postoperative Pain Management: Demonstrated efficacy in reducing opioid consumption post-surgery while providing adequate analgesia.
  2. Chronic Pain Conditions: Potential future applications may extend to chronic pain syndromes due to its multi-target action on pain pathways.
  3. Research Tool: Serves as a valuable tool for understanding the roles of glycine transporters and serotonin receptors in pain modulation .
Introduction to VVZ-149

Emergence of Novel Analgesics in Pain Management

The global analgesic market, valued at over $60 billion, represents a critical therapeutic area with persistent unmet needs, particularly concerning the safety limitations of existing drug classes. Opioid analgesics, while potent, carry significant risks of respiratory depression, nausea, addiction, and tolerance, alongside the potential for persistent use following surgical exposure [5] [8]. Nonsteroidal anti-inflammatory drugs (NSAIDs) suffer from mechanism-based gastrointestinal toxicity and insufficient efficacy for moderate-to-severe pain [5] [8]. These limitations are clinically consequential in postoperative settings, where approximately 60–75% of patients experience moderate-to-severe acute pain despite current multimodal strategies [8]. The therapeutic gap is especially pronounced in patients undergoing procedures like laparoscopic colectomy, where inadequate pain control contributes to 24.6–48.3% of postoperative morbidity and can delay recovery milestones [8]. This landscape has driven intensive research into non-opioid, non-NSAID alternatives with improved safety profiles and novel mechanisms capable of addressing complex pain pathophysiology without impairing immediate surgical recovery.

Rationale for Multitarget Pharmacological Strategies

Traditional single-target analgesic development has faced high failure rates in clinical translation, partly due to the redundant and parallel pathways involved in nociceptive processing. The multitarget therapeutic approach recognizes that pain transmission and modulation involve integrated networks of receptors, transporters, and signaling cascades within both the peripheral and central nervous systems [7]. Glycine, the primary inhibitory neurotransmitter in the spinal dorsal horn, regulates pain signal transmission via glycinergic interneurons; its reuptake by glycine transporter type 2 (GlyT2) terminates this inhibition, thereby facilitating nociceptive signaling [5] [7]. Concurrently, serotonin receptor 2A (5HT2A) activation in peripheral nociceptive terminals and spinal dorsal horn amplifies pain sensitivity through descending facilitatory tracts [5] [7].

Table 1: Key Molecular Targets in Pain Pathways Relevant to VVZ-149

TargetBiological Role in PainConsequence of Inhibition
GlyT2Glycine reuptake in spinal cord↑ Glycine-mediated inhibitory neurotransmission, ↓ pain signal transmission
5HT2A ReceptorPeripheral & central sensitization↓ Nociceptor activation, ↓ descending facilitation
P2X3 Receptor (secondary)ATP-mediated nociception↓ Peripheral inflammatory pain signaling

Simultaneously targeting GlyT2 and 5HT2A offers complementary mechanisms: GlyT2 inhibition enhances endogenous glycinergic inhibition in the spinal cord, while 5HT2A blockade reduces peripheral sensitization and central facilitation [5] [7] [10]. This dual strategy leverages potential synergistic or additive effects, theoretically providing broader efficacy across pain types compared to selective agents. Vivozon’s proprietary "bait-target" approach systematically identified optimal target pairs, with GlyT2 inhibition serving as the foundational "bait" mechanism, followed by identification of 5HT2A antagonism as the ideal synergistic partner [7]. This methodology represents a paradigm shift from target-centric to efficacy-centric drug discovery, utilizing phenotypic screening in ex vivo tissue models to confirm physiological antinociceptive effects prior to in vivo validation [7].

Overview of VVZ-149: Development and Therapeutic Potential

VVZ-149 (INN: opiranserin) is a first-in-class, small-molecule benzamide derivative rationally designed as a dual GlyT2 and 5HT2A antagonist. It exhibits moderate potency with IC₅₀ values of 0.86 μM against GlyT2 and 1.3 μM against 5HT2A, along with secondary activity at the purinergic P2X3 receptor (IC₅₀ = 0.87 μM), which mediates ATP-evoked nociceptive signaling [4] [9] [10]. The compound emerged from Vivozon’s multi-target drug discovery platform, which integrated ex vivo electrophysiological screening in pain-relevant neural tissues with in vivo pharmacokinetic/pharmacodynamic (PK/PD) correlation analyses in rodent models of neuropathic, inflammatory, and postoperative pain [5] [7]. Preclinical studies demonstrated dose-dependent anti-allodynic effects comparable to morphine (3 mg/kg) or gabapentin, without significant sedation or motor impairment at therapeutic doses [8] [9].

Table 2: VVZ-149 Pharmacological Profile and Development Status

ParameterCharacteristicsSource/Model
Molecular ClassBenzamide derivativeSynthetic organic
Primary MechanismsGlyT2 inhibition (IC₅₀: 0.86 µM), 5HT2A antagonism (IC₅₀: 1.3 µM)In vitro assays
Secondary MechanismP2X3 receptor antagonism (IC₅₀: 0.87 µM)Rat P2X3 receptor
Development StagePhase 3 completed (injectable); Preclinical (oral)NCT05764525; KDDF-201506-05
Therapeutic IndicationModerate-to-severe postoperative painLaparoscopic/robotic surgeries
Key DifferentiatorNon-opioid, non-NSAID multitarget analgesicFirst-in-class mechanism

Clinical development progressed rapidly following favorable first-in-human studies demonstrating linear pharmacokinetics and tolerability after intravenous infusion in healthy volunteers [3]. Proof-of-concept trials in patients undergoing laparoscopic colorectal surgery (NCT02844725) and gastrectomy revealed consistent trends: VVZ-149 infusion (over 8–10 hours) yielded statistically significant reductions in pain intensity within the first 4–8 hours post-surgery and decreased 24-hour opioid consumption by 29.5–34.2% compared to placebo [1] [2]. Notably, a pivotal Phase 3 trial in laparoscopic colectomy (NCT05764525) confirmed superior analgesia and a 40.1% reduction in opioid consumption over 24 hours versus placebo, establishing clinical viability [8]. A critical translational insight emerged from subgroup analyses: patients exhibiting high preoperative negative affect (anxiety, depression, pain catastrophizing)—a population typically requiring 23% more opioids—derived greater benefit from VVZ-149, with 40% lower opioid use postoperatively [1] [8]. This suggests a specific role in modulating the affective-emotional components of pain, potentially mediated via limbic 5HT2A and spinal GlyT2 interactions.

The therapeutic scope continues to expand, with an oral formulation in preclinical development for chronic pain conditions, including neuropathic pain and migraine [5]. Following successful Phase 3 results, VVZ-149 injections received approval in South Korea in December 2024 for postoperative pain management, marking a significant milestone in non-opioid analgesic development [10].

Table 3: Clinically Documented Efficacy Outcomes of VVZ-149 in Postoperative Pain

Clinical Trial (Population)Pain Intensity Reduction vs. PlaceboOpioid Consumption Reduction (24h)Key Subgroup Findings
Phase 2 (Laparoscopic Colorectal Surgery)Non-significant trend (first 8h)34.2%40% reduction in high negative affect patients
Phase 2 (Laparoscopic/Robotic Gastrectomy)Significant at 4h post-emergence (P<0.05)29.5%32.6% reduction in early-rescue subgroup
Phase 3 (Laparoscopic Colectomy)Significantly lower at all timepoints (P<0.01)40.1%Consistent benefit across subgroups; NNT=4.2

Interactive Table: VVZ-149 Molecular Targets and Clinical Outcomes

ParameterPreclinical DataClinical Evidence
GlyT2 InhibitionIC₅₀: 0.86 µM; ↑ spinal glycine → ↓ pain transmissionCorrelates with reduced pain sensitivity in affective components
5HT2A AntagonismIC₅₀: 1.3 µM; ↓ peripheral & central sensitizationGreater efficacy in high negative affect patients
P2X3 AntagonismIC₅₀: 0.87 µM; ↓ ATP-evoked nociceptionContribution to visceral analgesia under investigation
Overall AnalgesiaComparable to morphine in rodent models29.5–40.1% opioid reduction; significant pain score improvements

Compounds Mentioned:

  • VVZ-149 (Opiranserin)
  • Morphine
  • Gabapentin
  • Acetaminophen
  • Dexmedetomidine
  • ATP
  • Glycine
  • Serotonin (5-HT)
  • VVZ-368 (active metabolite)
  • VVZ-2471 (successor multitarget candidate)

Properties

Product Name

VVZ-149

Synonyms

VVZ-149; VVZ 149; VVZ149.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.